REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH3:19])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])(C)C)=[O:13])[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].O=C1CCC(=O)N1OC(=O)OC[C:33]1[CH:38]=[CH:37]C=[CH:35][CH:34]=1>Cl>[CH2:15]([O:14][C:12]([N:9]1[CH2:8][CH2:7][C:6]([CH3:19])([C:4]([OH:3])=[O:5])[CH2:11][CH2:10]1)=[O:13])[C:18]1[CH:37]=[CH:38][CH:33]=[CH:34][CH:35]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.508 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)OC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×50 mL)
|
Type
|
ADDITION
|
Details
|
A spatula of NaH2PO4 is added
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
EXTRACTION
|
Details
|
The aq. phase is extracted with CH2Cl2 (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with CHCl3 (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |